2,2-二氟-3-(氧杂环-2-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

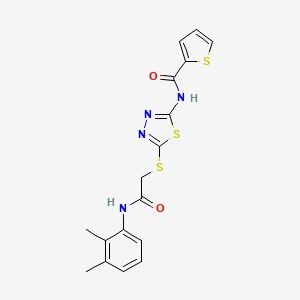

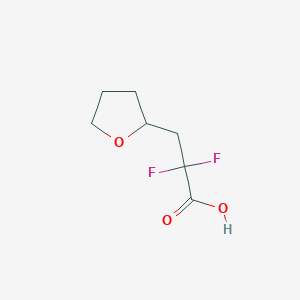

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid is a chemical compound that is part of the 2,2-difluoro-3-hydroxyacids family. These compounds are characterized by the presence of two fluorine atoms at the second carbon and a hydroxy group at the third carbon of the propanoic acid backbone. The oxolan-2-yl group refers to a tetrahydrofuran ring, which is a five-membered oxygen-containing heterocycle, attached to the third carbon of the chain.

Synthesis Analysis

The synthesis of long-chain 2,2-difluoro-3-hydroxyacids, which are closely related to 2,2-difluoro-3-(oxolan-2-yl)propanoic acid, has been achieved through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with a base under mild conditions. The ketones are obtained by reacting pentafluoroenolate with aldehydes and ketones. The key feature of this synthesis is the selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond, leading to a convenient and efficient approach for producing these difluoro compounds with good to excellent yields using hexafluoro-2-propanol as an inexpensive fluorine source .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,2-difluoro-3-(oxolan-2-yl)propanoic acid is not detailed in the provided papers, the general structure can be inferred from the synthesis methods and the nature of the compounds discussed. The presence of two fluorine atoms on the second carbon likely influences the electron distribution and chemical reactivity of the molecule. The oxolan-2-yl group would contribute to the steric and electronic properties, potentially affecting the compound's ability to participate in various chemical reactions.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,2-difluoro-3-(oxolan-2-yl)propanoic acid. However, the intramolecular Friedel-Crafts acylation reaction mentioned in the second paper is relevant to the synthesis of structurally complex molecules, which could include derivatives of 2,2-difluoro-3-hydroxyacids. This reaction is facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol, which acts as a solvent and promotes the acylation without the need for additional catalysts or reagents. The simplicity of this reaction and its broad substrate scope suggest that it could be applicable to the synthesis of compounds like 2,2-difluoro-3-(oxolan-2-yl)propanoic acid .

Physical and Chemical Properties Analysis

科学研究应用

聚合生产助剂

2,2-二氟-3-(氧杂环-2-基)丙酸及其衍生物用于聚合物工业,特别是在氟聚合物的生产中。这些化合物在制造用于食品接触应用的材料过程中充当聚合生产助剂。它们用于此类用途的安全性评估已经过评估,确保在特定条件下(例如,用于所有类型食品的重复使用,高于 370°C 的高温处理)没有消费者安全问题(香料,2014 年)。

有机合成中的亲电试剂

有机合成研究探索了高价三氟甲基硫代碘(III)试剂的使用,这些试剂可能与 2,2-二氟-3-(氧杂环-2-基)丙酸中的官能团有关。这些试剂对于三氟甲基硫基(-SCF3)的转移用途广泛,为合成化学提供了新途径(杨晓光、郑珂、张驰,2020 年)。

电化学氟化

已经研究了源自氧杂环-2-基-羧酸的酯的电化学氟化,导致形成所需的全氟化合物。此过程展示了电化学方法在有机化合物的选择性氟化中的潜力,有助于含氟材料和化学品的开发(A. Takashi、M. Tamura、A. Sekiya,2005 年)。

全氟烷基物质的环境研究

对欧洲和中国河流和河口系统中全氟烷基物质(PFAS)的研究强调了这些化合物的环境影响和分布,包括全氟替代品,例如 2,3,3,3-四氟-2-(1,1,2,2,3,3,3-七氟丙氧基)丙酸(HFPO-DA)。了解此类物质的行为和分布对于环境监测和监管至关重要(Franziska Heydebreck、汤建辉、谢志勇、R. Ebinghaus,2015 年)。

属性

IUPAC Name |

2,2-difluoro-3-(oxolan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)4-5-2-1-3-12-5/h5H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNHXKJRRURTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/no-structure.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)

![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)